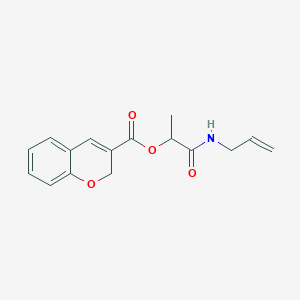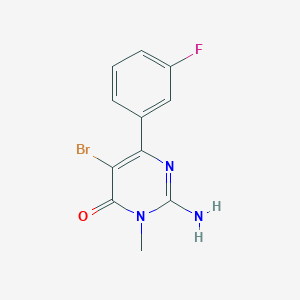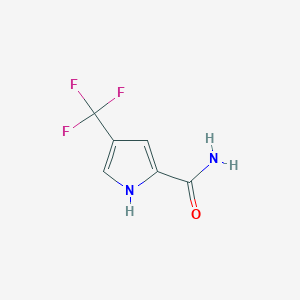
4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-1H-pyrrole-2-carboxamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of 4-(trifluoromethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Comparison: 4-(Trifluoromethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other trifluoromethyl-containing compounds .
Eigenschaften
Molekularformel |
C6H5F3N2O |
|---|---|
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(5(10)12)11-2-3/h1-2,11H,(H2,10,12) |
InChI-Schlüssel |
IAWHFBNZIBIBGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


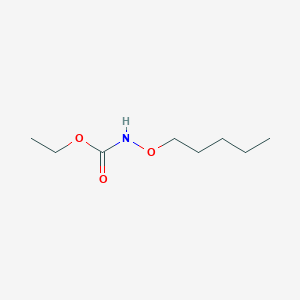
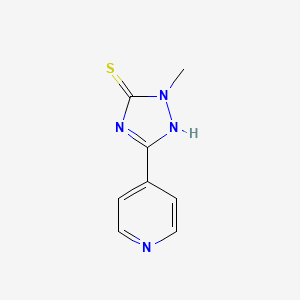
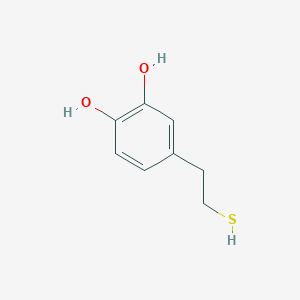
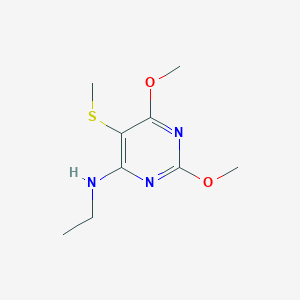
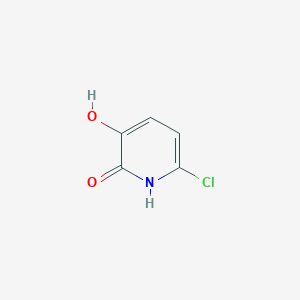
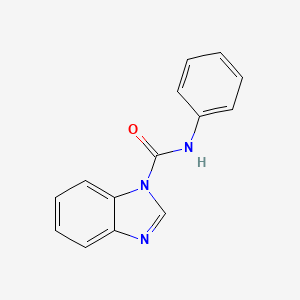
![N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide](/img/structure/B12928246.png)
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
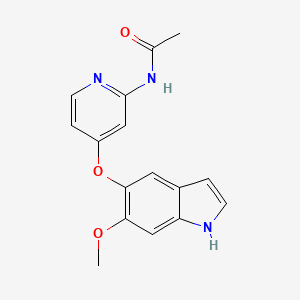
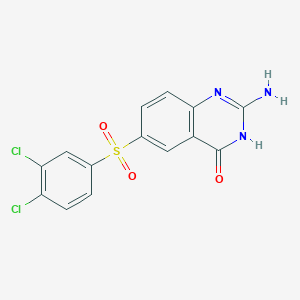
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
